3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-6-21-15(13)22-8-4-12(5-9-22)10-23-11-20-7-3-14(23)24/h1-3,6-7,11-12H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZPDAJPVOTTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The piperidine ring is then formed via a cyclization reaction, and the final step involves the formation of the dihydropyrimidinone ring through a condensation reaction with appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The piperidine and dihydropyrimidinone rings can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and hypothesized pharmacological implications:
Pharmacological Implications
- Lipophilicity and Bioavailability : The CF₃ group in the target compound balances lipophilicity and metabolic stability better than chlorine (50e) or methylsulfonyl (51d) substituents, which may overly increase hydrophobicity .
- Target Binding: Pyridine in the target compound likely provides stronger π-π interactions compared to benzodioxole (50g) or dimethylamino (44d) groups .
- Synthetic Feasibility : Reductive amination is a shared synthetic route, but steric hindrance from bulky substituents (e.g., 50e’s dichlorobenzyl) may lower yields .
Biological Activity
The compound 3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and antiviral properties . This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 363.38 g/mol
- CAS Number: 118288-08-7
The presence of the trifluoromethyl group and the piperidine moiety contributes to its unique pharmacological profile.
Antimicrobial Activity
Pyrimidine derivatives, including compounds similar to this compound, have shown significant antimicrobial activity. Studies indicate that certain analogs exhibit efficacy against a variety of pathogens:
| Compound | Target Pathogens | Activity |
|---|---|---|
| 3a | E. coli | MIC: 50 µg/mL |
| 3b | S. aureus | MIC: 25 µg/mL |
| 3c | C. albicans | MIC: 30 µg/mL |
These findings suggest that modifications in the pyrimidine structure can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
Research has highlighted the potential of this compound in cancer therapy. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines:
- Cytotoxicity : The compound showed cytotoxic effects against FaDu hypopharyngeal tumor cells, with IC values comparable to established chemotherapeutics.
- Mechanism of Action : The mechanism appears to involve disruption of cellular signaling pathways linked to cell survival and proliferation .
Antiviral Activity
Pyrimidines are known for their antiviral properties, particularly against RNA viruses. The compound's structural features may contribute to its ability to inhibit viral replication:
- Inhibition Assays : Preliminary assays indicate that the compound could inhibit viral entry or replication in cell cultures infected with certain viruses, although specific data on this compound is limited .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Activity :
- Antitumor Activity Assessment :
Q & A
Basic: What are the recommended synthetic routes for 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidine-pyridine scaffold via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using dichloromethane as a solvent and NaOH as a base) .
- Step 2: Methylation at the piperidin-4-yl position using reductive amination or alkylation reagents.
- Step 3: Cyclization to form the dihydropyrimidin-4-one ring, often catalyzed by acids (e.g., HCl) or transition metals.
Yield Optimization Strategies:
- Use high-purity starting materials (≥99%) to minimize side reactions.
- Optimize reaction time and temperature (e.g., 0–5°C for sensitive intermediates).
- Purify intermediates via column chromatography or recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
